Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester
Description
The compound "Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester" (hereafter referred to by its systematic name) is a structurally complex benzeneacetic acid derivative. Its core structure includes:
- A benzeneacetic acid backbone esterified with a methyl group.
- A substituted furanylidene moiety at the α-position, featuring hydroxyl groups at the 3- and 4-positions of the furan ring.
- A 4-hydroxyphenyl substituent on the furan ring.
The compound is characterized by multiple hydroxyl groups, which may confer antioxidant or anti-inflammatory properties, and a conjugated system that could influence its stability and electronic properties .
Properties
CAS No. |
54805-70-8 |
|---|---|
Molecular Formula |
C19H14O7 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-hydroxy-4-(4-hydroxyphenyl)-5-oxofuran-2-ylidene]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C19H14O7/c1-25-18(23)15(11-4-8-13(21)9-5-11)17-16(22)14(19(24)26-17)10-2-6-12(20)7-3-10/h2-9,20-22H,1H3/b17-15- |
InChI Key |
SOSJSALYYQBFMJ-ICFOKQHNSA-N |
Isomeric SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=C(C=C2)O)O)/C3=CC=C(C=C3)O |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of Benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-hydroxy-alpha-(3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanylidene)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activities and cellular signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Xerocomic Acid
- IUPAC Name : (2E)-4-(3,4-Dihydroxyphenyl)-3-hydroxy-5-oxo-2(5H)-furanylideneacetic acid .
- Key Differences :
- Xerocomic acid has a 3,4-dihydroxyphenyl substituent on the furan ring, compared to the 4-hydroxyphenyl group in the target compound.
- Xerocomic acid lacks the methyl ester group, existing as a free carboxylic acid.
- Implications :
Diclofenac Derivatives
- Example: S-diclofenac (2-[(2,6-dichlorophenyl)amino] benzene acetic acid 4-(3H-1,2-dithiol-3-thione-5-yl) phenyl ester) .
- Key Differences :
- Diclofenac derivatives feature chlorinated phenyl groups and a dithiolthione moiety, unlike the hydroxylated furan and phenyl groups in the target compound.
- Functional Insight :
Functional Analogues
Benzeneacetic Acid in p53 Regulation
- Key Finding: Benzeneacetic acid derivatives, including the target compound’s parent acid, regulate epithelial-mesenchymal transition (EMT) in human bronchial epithelial (HBE) cells via p53-dependent mechanisms. In p53-wild-type cells, benzeneacetic acid increases E-cadherin expression, suppressing EMT .
Anti-Inflammatory Activity
Physicochemical and Pharmacological Properties
Molecular Properties
| Property | Target Compound | Xerocomic Acid | Diclofenac Sodium |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₄O₈ | C₁₉H₁₄O₉ | C₁₄H₁₀Cl₂NNaO₂ |
| Molecular Weight (g/mol) | 370.31 | 386.31 | 318.13 |
| Key Functional Groups | Methyl ester, 3-OH, 4-OH | Carboxylic acid, 3,4-diOH | Chlorophenyl, carboxylate |
| Solubility Prediction | Moderate (ester) | Low (free acid) | High (ionic form) |
Q & A
Q. Q1: What synthetic strategies are recommended for preparing this polyhydroxy-substituted benzeneacetic acid ester, and how can purity be optimized?
Methodological Answer:
- Synthesis : A multi-step approach is typically employed:
- Esterification : React 4-hydroxybenzeneacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
- Furanone Coupling : Introduce the furanylidene moiety via a Knoevenagel condensation between the methyl ester and 3-hydroxy-4-(4-hydroxyphenyl)-5-oxo-2(5H)-furanone, using piperidine as a base .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC (C18 column, UV detection at 280 nm) .
Q. Q2: How can spectroscopic techniques validate the compound’s structure, particularly its stereoelectronic properties?
Methodological Answer:
- NMR :
- IR : Confirm ester C=O (1720–1740 cm⁻¹) and conjugated furanone C=O (1680–1700 cm⁻¹) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) to verify molecular formula .
Advanced Research: Functional and Mechanistic Studies
Q. Q3: What experimental designs are suitable for investigating its potential as a histone deacetylase (HDAC) inhibitor?
Methodological Answer:
- Enzymatic Assays :
- HDAC Fluorometric Assay : Use HeLa cell lysates and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Measure IC₅₀ values via fluorescence quenching .
- Docking Studies : Perform molecular docking (AutoDock Vina) using HDAC8 crystal structure (PDB: 1T69). Prioritize interactions with the catalytic Zn²⁺ ion and hydrophobic pocket residues .
- Cellular Validation : Assess histone H3 acetylation levels in treated cells via Western blot (anti-acetyl-H3K9 antibody) .
Q. Q4: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Solubility Profiling :
- Shake-Flask Method : Measure solubility in DMSO (polar aprotic) and ethyl acetate (nonpolar) at 25°C. Use HPLC for quantification .
- Molecular Dynamics (MD) : Simulate solvent interactions (GROMACS) to identify dominant solvation forces (e.g., hydrogen bonding with phenolic -OH vs. ester hydrophobicity) .
- Contradiction Analysis : If discrepancies persist, evaluate polymorphic forms via X-ray diffraction .
Q. Q5: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Sample Preparation :
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 357 → 121 for quantification; m/z 357 → 93 for confirmation) .
Specialized Research: Stability and Environmental Impact
Q. Q6: What methodologies assess the photodegradation pathway of this compound under environmental conditions?
Methodological Answer:
- Photolysis Setup :
- Xenon Lamp Exposure : Simulate sunlight (λ > 290 nm) in aqueous solution (pH 7.4). Monitor degradation kinetics via UV-Vis spectroscopy .
- Degradant Identification : Use HRMS and ¹H NMR to characterize byproducts (e.g., demethylated ester or furanone ring-opening products) .
- Ecotoxicity Testing : Evaluate degradant toxicity using Daphnia magna acute immobilization assays .
Computational and Theoretical Studies
Q. Q7: How can density functional theory (DFT) predict the compound’s antioxidant activity?
Methodological Answer:
- DFT Parameters :
- Validation : Compare with experimental DPPH radical scavenging assays (IC₅₀ < 20 μM expected) .
Structural and Stereochemical Analysis
Q. Q8: What advanced techniques determine the configuration of the furanylidene double bond?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
